XMD8-87

Overview

Description

Preparation Methods

The synthesis of XMD8-87 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving aromatic substitution and cyclization.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

XMD8-87 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: this compound can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Scientific Research Applications

Targeting Specific Mutations

XMD8-87 has demonstrated efficacy against specific activating mutations in TNK2, such as D163E and R806Q. The compound exhibits IC50 values of 38 nM and 113 nM for these mutations, respectively . This specificity allows researchers to explore the therapeutic potential of this compound in cancers driven by these mutations.

Case Studies and Experimental Findings

Several studies have highlighted the utility of this compound in various cancer types:

- Acute Myeloid Leukemia (AML) : Research indicates that this compound can inhibit cell proliferation in AML cell lines harboring TNK2 mutations. In one study, cells treated with this compound showed significant reductions in viability compared to untreated controls, suggesting its potential as a therapeutic agent for AML patients with specific genetic backgrounds .

- Chronic Myelomonocytic Leukemia (CMML) : Similar findings were observed in CMML, where this compound effectively targeted tumor cells with TNK2 mutations, providing insights into personalized treatment options based on genetic profiling .

Comparative Efficacy Against Other Inhibitors

The following table summarizes the comparative efficacy of this compound against other inhibitors targeting TNK2:

| Compound | Target Mutation | IC50 (nM) |

|---|---|---|

| This compound | D163E | 38 |

| This compound | R806Q | 113 |

| Dasatinib | Various | Varies |

| XMD16-5 | Various | Varies |

This table illustrates the potency of this compound relative to other therapeutic options, emphasizing its role in precision oncology.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several potential avenues for future studies:

- Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents or targeted therapies could enhance treatment efficacy and overcome resistance mechanisms.

- Broader Tumor Profiling : Expanding studies to include a wider array of tumors may uncover additional actionable mutations sensitive to this compound, thus broadening its clinical applicability.

Mechanism of Action

XMD8-87 exerts its effects by inhibiting the activity of TNK2. The compound binds to the ATP-binding site of TNK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways involving TNK2, leading to reduced cellular attachment, migration, and cancer cell invasion .

Comparison with Similar Compounds

XMD8-87 is unique in its high potency and selectivity for TNK2. Similar compounds include:

XMD16-5: Another potent inhibitor of TNK2 with similar inhibitory effects on TNK2 phosphorylation.

ACK1 inhibitors: A class of compounds targeting the same kinase with varying degrees of potency and selectivity.

This compound stands out due to its high selectivity and effectiveness in inhibiting TNK2, making it a valuable tool in scientific research and drug development .

Biological Activity

XMD8-87 is a small-molecule inhibitor that has garnered attention for its selective inhibition of the non-receptor tyrosine kinase TNK2 (also known as ACK1). This compound has shown promise in various preclinical studies, particularly in the context of cancer therapy. Below, we detail its biological activity, mechanisms of action, and relevant case studies.

This compound selectively inhibits TNK2, which plays a crucial role in several signaling pathways associated with cell proliferation and survival. The compound's specificity is significant when compared to other multi-kinase inhibitors, providing a targeted approach to modulating TNK2 activity without affecting other kinases.

Selectivity and Potency

Research indicates that this compound exhibits a high degree of selectivity for TNK2 over other kinases. In comparative studies, it has been shown to be more potent than AIM-100, another TNK2 inhibitor. The selectivity profile is essential for minimizing off-target effects, which can lead to unwanted side effects in therapeutic applications .

Sensitivity to this compound

This compound has been tested across various cancer cell lines and patient-derived xenograft models. Notably, it has demonstrated efficacy against tumors with activating mutations in TNK2. For instance:

- Acute Myeloid Leukemia (AML) : In AML models with specific TNK2 mutations, this compound showed significant anti-proliferative effects. The compound was able to induce apoptosis in these cells, highlighting its potential as a targeted therapy .

- Chronic Myelomonocytic Leukemia (CMML) : Similar sensitivities were observed in CMML models, where this compound effectively inhibited tumor growth and induced cell death .

Case Studies and Experimental Findings

Several case studies illustrate the biological activity of this compound:

-

Study on AML Patient Specimens :

- Objective : To evaluate the sensitivity of AML cells with TNK2 mutations to this compound.

- Method : Patient-derived cells were treated with varying concentrations of this compound.

- Results : IC50 values were determined using MTS assays, demonstrating that this compound effectively reduced cell viability at low micromolar concentrations (approximately 5 µM) across multiple specimens .

-

Comparative Analysis with Dasatinib :

- Objective : To compare the efficacy of this compound with dasatinib, a broader multi-kinase inhibitor.

- Method : Both compounds were administered to leukemia cell lines expressing TNK2 mutations.

- Results : this compound exhibited superior selectivity and potency against TNK2 compared to dasatinib, which inhibited multiple kinases and resulted in broader side effects .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Cancer Type | Mutation Type | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|---|

| Acute Myeloid Leukemia | TNK2 activating mutations | 5 | 70% reduction |

| Chronic Myelomonocytic Leukemia | TNK2 activating mutations | 4 | 65% reduction |

| Comparison Compound | IC50 (µM) | Selectivity for TNK2 |

|---|---|---|

| This compound | 5 | High |

| Dasatinib | 15 | Moderate |

| AIM-100 | 10 | Moderate |

Properties

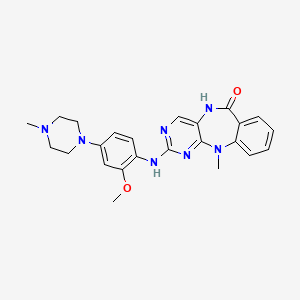

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHCXISMKHLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes XMD8-87 a potentially valuable compound in leukemia research?

A1: this compound has been identified as a potent and selective inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2). [, ] TNK2 mutations have been linked to leukemia development and progression, making them potential therapeutic targets. [] Preclinical studies suggest that this compound shows promise in inhibiting the growth of leukemia cells harboring these specific mutations. [] This positions this compound as a potential lead compound for developing targeted therapies for leukemia patients with TNK2 mutations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.